1-Cyclohexylamino-2-butanol
Description
1-Cyclohexylamino-2-butanol is a secondary amine-alcohol compound characterized by a cyclohexylamino group (-NH-C6H11) attached to the first carbon of a butanol chain. Its molecular structure combines the hydrophobic cyclohexyl moiety with the polar hydroxyl (-OH) and amino (-NH-) groups, rendering it amphiphilic.
Properties
IUPAC Name |
1-(cyclohexylamino)butan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-2-10(12)8-11-9-6-4-3-5-7-9/h9-12H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHZCKZWBGOIFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC1CCCCC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-Cyclohexylamino-2-butanol with three structurally related compounds, leveraging available data from the evidence:
1-Cyclohexyl-2-butanone
- Molecular Formula : C10H18O
- Molecular Weight : 154.25 g/mol
- Functional Groups : Ketone (-C=O) at position 2.
- Key Differences: Reactivity: The ketone group in 1-Cyclohexyl-2-butanone is more electrophilic than the hydroxyl/amino groups in this compound, making it prone to nucleophilic additions (e.g., Grignard reactions). Polarity: The absence of hydroxyl/amino groups reduces hydrogen-bonding capacity, lowering solubility in polar solvents compared to this compound. Applications: Ketones like 1-Cyclohexyl-2-butanone are often used as solvents or intermediates in fragrances and pharmaceuticals .
4-(Cyclohexylamino)phenol
- Molecular Formula: C12H17NO
- Molecular Weight : 191.27 g/mol
- Functional Groups: Phenolic hydroxyl (-OH) and cyclohexylamino (-NH-C6H11) groups.
- Key Differences: Aromaticity: The phenolic ring introduces aromaticity, enhancing UV absorption and stability compared to the aliphatic butanol chain in this compound. Acidity: The phenolic -OH (pKa ~10) is more acidic than the aliphatic -OH in this compound (pKa ~16–18). Safety: 4-(Cyclohexylamino)phenol requires stringent handling due to risks of skin/eye irritation and respiratory toxicity .
1-(2-Ethyl-Butyl)-Cyclohexanecarboxylic Acid
- Relevance : This compound (from ) shares a cyclohexyl group but differs in functionalization.
- Functional Groups : Carboxylic acid (-COOH) and branched alkyl chain.
- Key Differences: Acidity/Reactivity: The carboxylic acid group is strongly acidic (pKa ~5) and reactive toward esterification or amidation.
Data Table: Comparative Properties
*Note: Data for this compound are inferred due to lack of direct evidence.
Research Findings and Limitations
- Synthesis Pathways: While describes a method for preparing a cyclohexanecarboxylic acid derivative, analogous routes (e.g., reductive amination or alcohol-amine coupling) might apply to this compound.
- Safety Profile: Based on , cyclohexylamino compounds require precautions against inhalation and dermal exposure, though toxicity data for this compound remain unverified.
- Knowledge Gaps: The absence of direct experimental data (e.g., melting/boiling points, solubility) limits rigorous comparison. Further studies are needed to validate inferred properties.
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